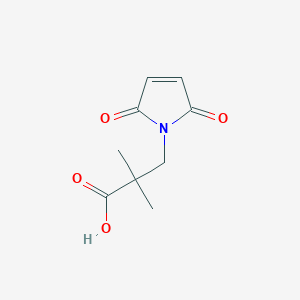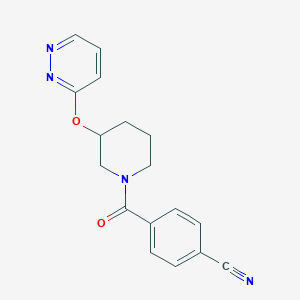
4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
Compounds similar to "4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile" have been synthesized for various purposes, including molecular docking studies to evaluate their potential as ligands for target proteins. For instance, novel pyridine and fused pyridine derivatives have been prepared for in silico molecular docking screenings, showing moderate to good binding energies, indicating potential therapeutic applications (E. M. Flefel et al., 2018). Similarly, the preparation of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines suggests a method for creating compounds that might share structural similarities with the query compound, extending their potential use in drug development (N. V. Shevchuk et al., 2012).
Biological Evaluation
The synthesis and biological evaluation of aromatic sulfonamide derivatives highlight the process of creating compounds with anti-inflammatory and analgesic properties. These compounds, through molecular docking studies, showed good binding and interactions with target enzymes, suggesting that related compounds could have similar biological applications (H. Abbas et al., 2016).
Antimicrobial and Antioxidant Activities
Compounds synthesized from similar chemical structures have exhibited antimicrobial and antioxidant activities. For example, chitosan has been used as a heterogeneous catalyst in reactions involving alkyl pyridazinyl carbonitriles, leading to products with comparable yields and potentially useful biological activities (H. Al-Matar et al., 2008).
Anti-inflammatory and Analgesic Activities
The development of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from precursors like 2-chloro-6-ethoxy-4-acetylpyridine has shown promising analgesic and antiparkinsonian activities. This indicates that structurally related compounds could be explored for similar pharmacological benefits (A. Amr et al., 2008).
Properties
IUPAC Name |
4-(3-pyridazin-3-yloxypiperidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-13-5-7-14(8-6-13)17(22)21-10-2-3-15(12-21)23-16-4-1-9-19-20-16/h1,4-9,15H,2-3,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVHVWUODMWFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2576718.png)

![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576721.png)
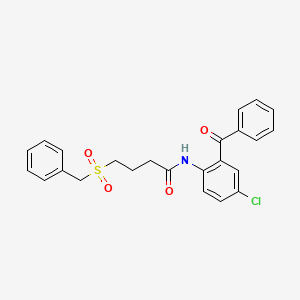
![5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2576724.png)
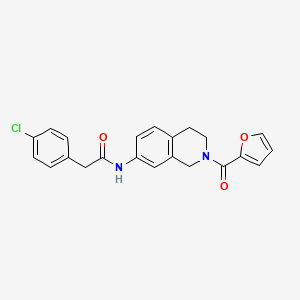
![2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2576726.png)
![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)
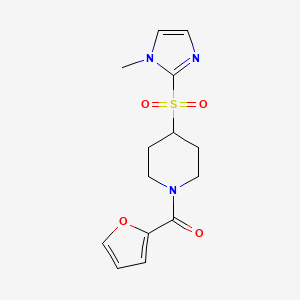
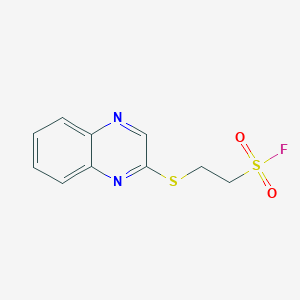
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)
